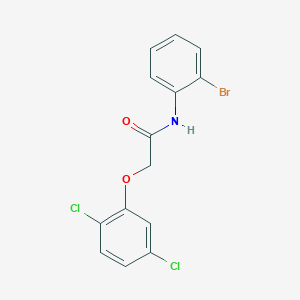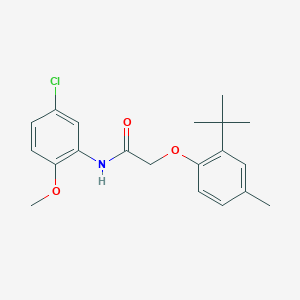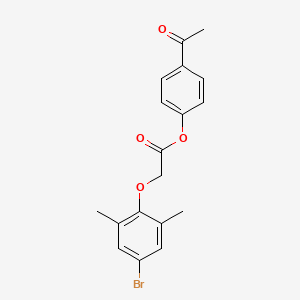![molecular formula C23H18N4OS B3587389 3-methyl-N-(8-methyl-5-quinolinyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3587389.png)
3-methyl-N-(8-methyl-5-quinolinyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Overview
Description
3-Methyl-N-(8-methyl-5-quinolinyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-N-(8-methyl-5-quinolinyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves multiple steps, starting with the formation of the quinoline and pyrazole rings. One common approach is the condensation of 8-methylquinoline with phenylhydrazine to form the corresponding hydrazone, followed by cyclization with thiophenecarboxamide under acidic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Oxidation: Formation of quinoline derivatives with increased oxidation states.
Reduction: Production of reduced quinoline derivatives.
Substitution: Introduction of various substituents on the quinoline and pyrazole rings.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: The biological activity of 3-Methyl-N-(8-methyl-5-quinolinyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide has been studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its interaction with biological targets is an area of ongoing research.
Medicine: In the medical field, this compound is being investigated for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and stability make it suitable for various applications.
Mechanism of Action
The mechanism by which 3-Methyl-N-(8-methyl-5-quinolinyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide exerts its effects involves interaction with specific molecular targets. These interactions can modulate signaling pathways, leading to biological responses. The exact molecular targets and pathways involved are still under investigation, but research suggests involvement in pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
3-Methyl-N-(3-methylphenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
3-Methyl-N-(1-naphthyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
N-(2,6-dimethylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
N-ethyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Uniqueness: 3-Methyl-N-(8-methyl-5-quinolinyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide stands out due to its unique combination of quinoline and pyrazole rings, which contribute to its distinct chemical and biological properties. Its ability to interact with multiple biological targets and pathways makes it a valuable compound for research and development.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its complex structure and diverse reactivity make it a fascinating subject for further study and exploration.
Properties
IUPAC Name |
3-methyl-N-(8-methylquinolin-5-yl)-1-phenylthieno[2,3-c]pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS/c1-14-10-11-19(17-9-6-12-24-21(14)17)25-22(28)20-13-18-15(2)26-27(23(18)29-20)16-7-4-3-5-8-16/h3-13H,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGVGLDNBWRULU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC(=O)C3=CC4=C(S3)N(N=C4C)C5=CC=CC=C5)C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-chlorophenyl)-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide](/img/structure/B3587312.png)
![methyl [5-methyl-6-{[(2-methylphenyl)amino]carbonyl}-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B3587320.png)
![isopropyl 5-methyl-4-oxo-3-(3-phenylpropyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3587328.png)



![6-ethyl-3-(2,3,6-trichlorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3587376.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3587377.png)
![2-[(4-tert-butylphenyl)methylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B3587380.png)
![Methyl 2-[5-(4-bromophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]acetate](/img/structure/B3587383.png)
![ethyl 4-(4-fluorophenyl)-2-{[(4-nitrophenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B3587392.png)
![4-bromo-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B3587416.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B3587417.png)
